molecular formula C10H9ClN4 B1451710 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine CAS No. 1042499-95-5

6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine

Cat. No. B1451710
CAS RN: 1042499-95-5
M. Wt: 220.66 g/mol
InChI Key: LFTORCMYWYDDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine is a chemical compound with the molecular formula C10H9ClN4 . It has a molecular weight of 220.66 .


Synthesis Analysis

The synthesis of pyridazin compounds, such as 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine, often involves complex chemical reactions . For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine can be represented by the SMILES notation: c1cc(nnc1NCc2ccncc2)Cl .

Scientific Research Applications

Antimicrobial Activity

Pyridazinone derivatives have been recognized for their antimicrobial properties. The structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine allows for potential activity against various bacterial and fungal pathogens. This could lead to the development of new antibiotics or antifungal agents, particularly important in the era of increasing antibiotic resistance .

Anticancer Properties

Some pyridazinone derivatives exhibit anticancer activities. The presence of the pyridazinone ring in 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine suggests it may be useful in designing drugs targeting specific cancer cell lines. Research into its efficacy against human tumor cell lines could reveal its potential as a chemotherapeutic agent .

Cardiovascular Drug Development

The modification of the pyridazinone ring has led to compounds with significant cardiovascular effects. As such, 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine could be a candidate for the development of new cardiovascular drugs, potentially offering treatments for conditions like hypertension .

Anti-Inflammatory and Analgesic Effects

Pyridazinone derivatives are known for their anti-inflammatory and analgesic effects. This compound could be explored for its potential to reduce inflammation and pain, which would be beneficial in treating chronic inflammatory diseases and pain management .

Antidiabetic Activity

Recent studies have indicated that pyridazinone derivatives may have antidiabetic properties. Investigating the effects of 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine on blood sugar levels and insulin sensitivity could open up new avenues for diabetes treatment .

Anticonvulsant Uses

The pyridazinone scaffold has been associated with anticonvulsant activities. Research into the use of 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine for the treatment of epilepsy or other seizure disorders could prove to be a significant application of this compound .

Anti-Asthmatic and Antiallergic Potential

Given the history of pyridazinone derivatives in treating bronchial asthma and allergies, this compound could be studied for its effectiveness in these areas. It may contribute to the development of new therapies for respiratory conditions .

Agrochemical Applications

Beyond pharmaceuticals, pyridazinone derivatives like 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine have been used in agrochemicals. Its potential as a herbicide or pesticide could be explored, contributing to the agricultural industry .

properties

IUPAC Name

6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-9-1-2-10(15-14-9)13-7-8-3-5-12-6-4-8/h1-6H,7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTORCMYWYDDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NCC2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651965
Record name 6-Chloro-N-[(pyridin-4-yl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1042499-95-5
Record name 6-Chloro-N-[(pyridin-4-yl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.